(2-iodoethyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-methylethanamine is an organic compound with the molecular formula C3H8IN. It is a derivative of ethanamine, where an iodine atom is substituted at the second carbon position, and a methyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-N-methylethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodoethanol with methylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of (2-iodoethyl)(methyl)amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-hydroxy-N-methylethanamine .
Scientific Research Applications
2-Iodo-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-N-methylethanamine involves its interaction with specific molecular targets. The iodine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-(2-iodoethyl)-N-methylethanamine: Another derivative with two iodine atoms, which may exhibit different reactivity and properties.
2-Iodoethanol: A precursor in the synthesis of 2-Iodo-N-methylethanamine.
N-Methylethanamine: The parent compound without the iodine substitution.
Uniqueness
2-Iodo-N-methylethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C3H8IN |
---|---|
Molecular Weight |
185.01 g/mol |
IUPAC Name |
2-iodo-N-methylethanamine |
InChI |
InChI=1S/C3H8IN/c1-5-3-2-4/h5H,2-3H2,1H3 |
InChI Key |
NCBOOWSTLLAGKM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.